molecular formula C16H13NO B8298339 (4-Isoquinolin-4-ylphenyl)methanol

(4-Isoquinolin-4-ylphenyl)methanol

Cat. No.: B8298339
M. Wt: 235.28 g/mol
InChI Key: QHZFZVFFBSKZCC-UHFFFAOYSA-N
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Description

(4-Isoquinolin-4-ylphenyl)methanol is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(4-isoquinolin-4-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-5-7-13(8-6-12)16-10-17-9-14-3-1-2-4-15(14)16/h1-10,18H,11H2

InChI Key

QHZFZVFFBSKZCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, a mixture of 1.09 g (7.2 mmol) of (4-hydroxymethyl)phenylboronic acid, 1.24 g (6 mmol) of 4-bromoisoquinoline and 0.28 g (0.24 mmol) of palladium tetrakis(triphenylphosphine) in 50 ml of toluene and 10 ml of aqueous sodium carbonate solution (2M) is heated at reflux overnight. The filtrate is concentrated under reduced pressure and the residue is taken up in 150 ml of ethyl acetate and 40 ml of water. After the phases have settled and been separated, the organic phase is washed in succession with 20 ml of water and 20 ml of saturated aqueous sodium chloride solution. It is dried over sodium sulphate and the filtrate is concentrated under reduced pressure. The residue is purified by chromatography on silica gel, eluting with a 60/40 then 40/60 mixture of cyclohexane and ethyl acetate. This gives 1.12 g of a white solid.
[Compound]
Name
(4-hydroxymethyl)phenylboronic acid
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One

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